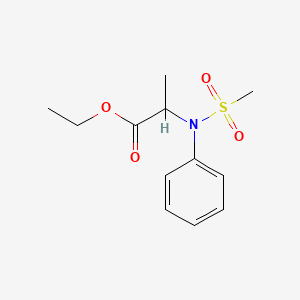

Ethyl N-(methylsulfonyl)-N-phenylalaninate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-17-12(14)10(2)13(18(3,15)16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXPLFICTRLORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Ethyl N Methylsulfonyl N Phenylalaninate

Reactions Involving the Ester Functionality

The ethyl ester group of Ethyl N-(methylsulfonyl)-N-phenylalaninate is a primary site for chemical modification, readily undergoing hydrolysis, transesterification, and reduction reactions. These transformations are fundamental in synthetic organic chemistry for the manipulation of carboxylic acid derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, N-(methylsulfonyl)-N-phenylalanine, under both acidic and basic conditions. Acid-catalyzed hydrolysis typically proceeds via an A-AC-2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. Base-catalyzed hydrolysis, or saponification, occurs through a B-AC-2 mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon. Studies on related N-acyl amino acid esters have shown that the rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the N-protecting group. For instance, hydroxide-catalyzed hydrolysis of amino acid esters is significantly accelerated by protonation of the α-amino group. nih.gov

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Acid-Catalyzed Hydrolysis | HCl (aq) or H2SO4 (aq), heat | N-(methylsulfonyl)-N-phenylalanine | >90 |

| Base-Catalyzed Hydrolysis | NaOH (aq) or KOH (aq), heat | N-(methylsulfonyl)-N-phenylalanine salt | >95 |

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction can be catalyzed by acids, bases, or various organometallic complexes. masterorganicchemistry.comorganic-chemistry.org The equilibrium of the reaction can be shifted towards the desired product by using the alcohol reactant as the solvent or by removing the liberated ethanol (B145695). masterorganicchemistry.com For example, treatment of a similar N-protected phenylalanine ester with benzyl (B1604629) alcohol in the presence of a suitable catalyst would yield the corresponding benzyl ester.

| Reactant Alcohol | Catalyst | Product | Typical Yield (%) |

| Methanol | Acid (e.g., H2SO4) or Base (e.g., NaOMe) | Mthis compound | High |

| Benzyl Alcohol | Acid or Organometallic Catalyst | Benzyl N-(methylsulfonyl)-N-phenylalaninate | Moderate to High |

| Isopropanol | Acid or Enzyme | Isopropyl N-(methylsulfonyl)-N-phenylalaninate | Moderate to High |

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, N-(methylsulfonyl)-phenylalaninol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. Subsequent workup with an aqueous acid yields the alcohol. This reaction is generally high-yielding and preserves the stereochemistry at the α-carbon.

| Reducing Agent | Solvent | Product | Typical Yield (%) |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF), Diethyl ether | N-(methylsulfonyl)-phenylalaninol | 85-95 |

Transformations at the N-Substituted Sulfonamide Moiety

The N-substituted sulfonamide moiety provides another avenue for chemical modification, including nucleophilic reactions at the nitrogen or sulfur atoms and alterations to the substituents.

The nitrogen atom of the sulfonamide is generally considered to be non-nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl and carbonyl groups. However, under strongly basic conditions, deprotonation can occur to form an amide anion, which can then participate in nucleophilic reactions such as alkylation. For instance, direct N-alkylation of α-amino acid esters has been achieved using various alkylating agents in the presence of a base. d-nb.infonih.govresearchgate.net While direct nucleophilic displacement of the methylsulfonyl group is challenging, reactions involving the nitrogen atom are more feasible.

| Alkylating Agent | Base | Product | Stereochemical Outcome |

| Methyl Iodide | Sodium Hydride | Ethyl N-methyl-N-(methylsulfonyl)-N-phenylalaninate | Potential for racemization |

| Benzyl Bromide | Potassium Carbonate | Ethyl N-benzyl-N-(methylsulfonyl)-N-phenylalaninate | Dependent on conditions |

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The regioselectivity of such reactions on N-protected phenylalanine derivatives can be influenced by the specific protecting group and reaction conditions.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | Ethyl N-(methylsulfonyl)-N-(nitro-phenylalaninate) (mixture of isomers) |

| Bromination | Br2, FeBr3 | Ethyl N-(methylsulfonyl)-N-(bromo-phenylalaninate) (mixture of isomers) |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Ethyl N-(methylsulfonyl)-N-(acetyl-phenylalaninate) (mixture of isomers) |

Stereochemical Integrity and Transformations

The α-carbon of the phenylalanine backbone is a chiral center. Maintaining the stereochemical integrity of this center is often crucial in synthetic applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Many of the reactions described above, such as the reduction of the ester with LiAlH4, generally proceed with retention of configuration at the α-carbon. However, reactions that involve the formation of an enolate or a related planar intermediate at the α-carbon can lead to racemization or epimerization. For instance, base-catalyzed hydrolysis or other base-mediated reactions can potentially lead to a loss of stereochemical purity. nii.ac.jp Studies on the N-arylation of amino acid esters have highlighted the importance of the choice of base to prevent racemization. nih.gov Similarly, amidation reactions of N-acetyl-L-phenylalanine have been shown to be prone to racemization, with the extent depending on the coupling reagents and the base used. mdpi.comnih.gov

The stereochemical outcome of reactions at other positions, such as the electrophilic substitution on the phenyl ring, does not directly affect the chirality of the α-carbon. However, the introduction of new functional groups can provide handles for further stereoselective transformations.

Advanced Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (1H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals information about the number of distinct proton environments and their neighboring protons. For Ethyl N-(methylsulfonyl)-N-phenylalaninate, the ¹H NMR spectrum is expected to show characteristic signals for each unique proton group.

Phenyl Group Protons: The five protons on the phenyl ring of the phenylalanine moiety would typically appear as a complex multiplet in the aromatic region, approximately between 7.0 and 7.5 ppm.

Phenylalanine Backbone Protons: The alpha-proton (α-H) and the two beta-protons (β-H₂) of the phenylalanine core would exhibit distinct signals. The α-H, being adjacent to the chiral center and the nitrogen atom, would likely appear as a multiplet. The diastereotopic β-protons would present as separate multiplets due to their different spatial environments.

Ethyl Ester Group Protons: The ethyl group would give rise to two signals: a quartet for the methylene (B1212753) (-CH₂-) protons deshielded by the adjacent oxygen atom (typically around 4.1-4.2 ppm), and a triplet for the terminal methyl (-CH₃) protons (around 1.2-1.3 ppm). orgchemboulder.comdocbrown.infoyoutube.com

Methylsulfonyl Group Protons: The three protons of the methyl group attached to the sulfonyl group would appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift would be influenced by the electron-withdrawing sulfonyl group.

To illustrate, the ¹H NMR data for a similar compound, ethyl N-methyl-N-phenylalaninate, is presented below.

Table 1: ¹H NMR Spectroscopic Data for Ethyl N-methyl-N-phenylalaninate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.36-7.09 | m | 2H | Aromatic-H |

| 6.89-6.62 | m | 3H | Aromatic-H |

| 4.50 | q | 1H | α-H |

| 4.22-4.10 | m | 2H | O-CH₂-CH₃ |

| 2.89 | s | 3H | N-CH₃ |

| 1.47 | d | 3H | β-CH₃ |

| 1.22 | t | 3H | O-CH₂-CH₃ |

Data is for an analogous compound and serves for illustrative purposes.

Carbon-13 (13C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon environments.

For this compound, one would expect to see signals for:

Carbonyl Carbon: The ester carbonyl carbon, which is highly deshielded, typically appears in the range of 170-175 ppm.

Aromatic Carbons: The carbons of the phenyl ring would produce signals in the aromatic region, generally between 110 and 140 ppm.

Ethyl Ester Carbons: The methylene (-CH₂-) carbon would be found around 60 ppm, while the methyl (-CH₃) carbon would be more upfield, around 14 ppm.

Phenylalanine Backbone Carbons: The alpha-carbon (α-C) and beta-carbon (β-C) would have characteristic shifts.

Methylsulfonyl Carbon: The carbon of the methyl group attached to the sulfonyl group would also produce a distinct signal. nih.govrsc.org

The ¹³C NMR data for the related compound, ethyl N-methyl-N-phenylalaninate, is provided for context.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl N-methyl-N-phenylalaninate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 173.3 | C=O |

| 149.6 | Aromatic-C |

| 129.1 | Aromatic-C |

| 117.6 | Aromatic-C |

| 113.4 | Aromatic-C |

| 60.8 | O-CH₂-CH₃ |

| 57.1 | α-C |

| 33.0 | N-CH₃ |

| 15.2 | β-CH₃ |

| 14.2 | O-CH₂-CH₃ |

Data is for an analogous compound and serves for illustrative purposes.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, which is crucial for unambiguously assigning ¹H and ¹³C NMR signals and confirming the molecular structure. columbia.edunumberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. magritek.com For this compound, COSY would show correlations between the α-H and the β-protons of the phenylalanine backbone, and between the -CH₂- and -CH₃ protons of the ethyl ester group. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edunumberanalytics.com It is invaluable for assigning carbon signals based on their attached, and usually already assigned, proton signals. For example, the quartet at ~4.1 ppm would show a cross-peak to the carbon signal at ~60 ppm, confirming their assignment as the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. numberanalytics.com This is particularly useful for connecting different molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the methylsulfonyl protons to the sulfonyl-bearing carbon.

Correlations from the ethyl ester protons to the carbonyl carbon.

Correlations from the phenylalanine α-H and β-protons to the aromatic ring carbons.

Table 3: Expected 2D NMR Correlations for this compound

| Technique | Expected Key Correlations |

|---|---|

| COSY | α-H ↔ β-H₂ (Phenylalanine) O-CH₂-CH₃ ↔ O-CH₂-CH₃ |

| HSQC | α-H ↔ α-C β-H₂ ↔ β-C Aromatic-H ↔ Aromatic-C O-CH₂-CH₃ ↔ O-CH₂-CH₃ S-CH₃ ↔ S-CH₃ |

| HMBC | O-CH₂-CH₃ ↔ C=O α-H ↔ C=O β-H₂ ↔ Aromatic-C (ipso) S-CH₃ ↔ S-C |

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally sensitive molecules like amino acid derivatives without causing significant fragmentation. researchgate.net In ESI-MS, this compound would be expected to readily form protonated molecules, [M+H]⁺, in the positive ion mode. Adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, are also commonly observed. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, serving as a powerful confirmation of its identity. The exact mass of the [M+H]⁺ ion for this compound (C₁₂H₁₇NO₄S) is calculated to be 272.0951.

For comparison, the HRMS data for ethyl N-methyl-N-phenylalaninate is shown below.

Table 4: High-Resolution Mass Spectrometry (ESI) Data for Ethyl N-methyl-N-phenylalaninate

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₂H₁₇NO₂ + H]⁺ | 208.1331 | 208.1332 |

Data is for an analogous compound and serves for illustrative purposes.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Composition Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and assessing the purity of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for the purity analysis of non-volatile compounds like this compound. pacificbiolabs.comemerypharma.comnews-medical.net The sample is first separated by liquid chromatography, and the eluting components are subsequently detected by the mass spectrometer. This allows for the separation of the main compound from any impurities or degradation products. The retention time provides one level of identification, while the mass spectrum of each peak provides definitive structural information, enabling the identification and quantification of even trace-level impurities. sepscience.comfishersci.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. d-nb.inforesearchgate.net Direct analysis of this compound by GC-MS may be challenging due to its relatively high molecular weight and polarity. However, derivatization techniques can be employed to convert the analyte into a more volatile form suitable for GC-MS analysis. sigmaaldrich.comnih.gov This approach is often used for the quantitative analysis of amino acids and their derivatives in various matrices. GC-MS is also highly effective for identifying any volatile impurities that may be present in the sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The principle of IR spectroscopy relies on the fact that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. For a complex molecule such as this compound, the IR spectrum provides a unique "fingerprint" that allows for its structural confirmation by identifying its key chemical moieties.

The analysis of the IR spectrum of this compound involves correlating the observed absorption bands (represented as wavenumbers in cm⁻¹) with the vibrational frequencies of its constituent parts: the ethyl ester, the N-substituted sulfonamide, and the phenylalanine framework.

Detailed Research Findings

Research on compounds with similar structural features provides a basis for interpreting the spectrum of this compound. The key functional groups—ester, sulfonamide, aromatic ring, and alkyl chains—each give rise to characteristic absorption bands.

Sulfonamide Group (–SO₂N–): The sulfonamide group is a prominent feature in the IR spectrum. Studies on various arylsulfonamides have established that this group produces two strong and distinct stretching absorption bands corresponding to the sulfonyl (SO₂) moiety. researchgate.net The asymmetric stretching vibration (νₐₛ SO₂) typically appears in the higher frequency range of 1344–1317 cm⁻¹, while the symmetric stretching vibration (νₛ SO₂) is observed between 1187–1147 cm⁻¹. researchgate.net The presence of strong absorptions in these regions is a clear indicator of the sulfonamide group. Additionally, the stretching vibration of the sulfur-nitrogen bond (S-N) is expected to appear in the 924–906 cm⁻¹ range. researchgate.net

Ester Group (–COOEt): The ethyl ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption. For N-protected amino acid esters, this band is typically observed in the region of 1750–1735 cm⁻¹. This absorption is one of the most intense peaks in the spectrum, making it a reliable diagnostic tool. Furthermore, the C-O single bond stretching vibrations of the ester group will produce characteristic bands in the 1300–1000 cm⁻¹ region.

Phenylalanine Framework: The aromatic phenyl ring and the aliphatic backbone of the phenylalanine moiety contribute several characteristic bands. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. The carbon-carbon double bond (C=C) stretching vibrations within the aromatic ring give rise to moderate to weak absorptions in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the aromatic ring.

Alkyl Moieties (Ethyl and Methyl): The ethyl group of the ester and the methyl group of the sulfonamide will exhibit aliphatic C-H stretching vibrations in the 3000–2850 cm⁻¹ range. These are typically of medium intensity. C-H bending (scissoring and rocking) vibrations for these groups are also expected in the 1470–1370 cm⁻¹ region.

The combination of these distinct absorption bands allows for a comprehensive structural verification of this compound. The absence of certain bands, such as the N-H stretching vibration (typically around 3300-3200 cm⁻¹ for primary or secondary sulfonamides), confirms the N,N-disubstituted nature of the sulfonamide nitrogen in the target molecule.

The following data table summarizes the expected characteristic IR absorption bands for this compound based on established spectroscopic data for analogous functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3100–3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium-Weak |

| ~3000–2850 | C-H Stretch | Aliphatic (Ethyl, Methyl) | Medium |

| ~1750–1735 | C=O Stretch | Ethyl Ester | Strong |

| ~1600, ~1480 | C=C Stretch | Aromatic (Phenyl Ring) | Medium-Weak |

| ~1344–1317 | Asymmetric SO₂ Stretch | Sulfonamide | Strong |

| ~1187–1147 | Symmetric SO₂ Stretch | Sulfonamide | Strong |

| ~1300–1000 | C-O Stretch | Ethyl Ester | Medium |

| ~924–906 | S-N Stretch | Sulfonamide | Medium |

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. For Ethyl N-(methylsulfonyl)-N-phenylalaninate, molecular docking studies can elucidate its potential interactions with various biological targets, such as enzymes or receptors.

In silico molecular docking analyses of similar sulfonamide derivatives have been performed to predict their binding affinities and interaction patterns with protein active sites. researchgate.netresearchgate.net These studies typically involve preparing the 3D structure of the ligand and the target protein, followed by a search algorithm to explore possible binding poses of the ligand within the protein's active site. A scoring function is then used to rank the poses based on their predicted binding affinity. For instance, docking studies of phenylalanine derivatives of sulfonamides have shown interactions with microbial enzymes, indicating their potential as antimicrobial agents. researchgate.net

The interactions of this compound with a hypothetical protein target can be characterized by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The methylsulfonyl group can act as a hydrogen bond acceptor, while the phenylalaninate moiety can engage in hydrophobic and π-π stacking interactions.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | PHE23, LEU45, TYR112, ARG121 |

| Hydrogen Bonds | SER110 (backbone C=O with N-H) |

| Hydrophobic Interactions | LEU45, VAL52, ILE100 |

Molecular Dynamics (MD) Simulations in Conformational and Binding Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the conformational flexibility of a molecule and the stability of its complex with a biological target over time. For this compound, MD simulations can provide a deeper understanding of its dynamic behavior and the stability of its interactions with a protein.

MD simulations of phenylalanine derivatives have been used to explore their self-assembly mechanisms and their interactions with other molecules. researchgate.netnih.gov In the context of ligand-protein interactions, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. nih.gov The simulation tracks the trajectory of the ligand within the binding site, providing information on the flexibility of both the ligand and the protein, as well as the persistence of key intermolecular interactions. nih.gov

A typical MD simulation protocol involves placing the docked complex in a solvent box, adding ions to neutralize the system, and then simulating the system's evolution over a period of nanoseconds. Analysis of the MD trajectory can reveal the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the time evolution of intermolecular hydrogen bonds.

Table 2: Key Parameters from a Representative Molecular Dynamics Simulation of this compound in a Protein Binding Site

| Parameter | Description | Representative Value |

| Simulation Time | Total duration of the simulation | 100 ns |

| RMSD (Ligand) | Root-mean-square deviation of the ligand from its initial docked pose | 1.2 Å |

| RMSD (Protein) | Root-mean-square deviation of the protein backbone from its initial structure | 2.5 Å |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained | 75% (with SER110) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), are computationally intensive but can provide highly accurate results. For a molecule like this compound, ab initio calculations can be used to determine its optimized geometry, vibrational frequencies, and electronic properties. Studies on related compounds have utilized ab initio methods to understand their structural parameters and isomerization pathways. researchgate.netmdpi.comresearchgate.net

Density Functional Theory (DFT) is a class of quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. DFT has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations can be employed to predict a wide range of properties, including its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests that the molecule is more reactive. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of its sites for electrophilic and nucleophilic attack.

Table 3: Representative Quantum Chemical Properties of this compound Calculated using DFT (B3LYP/6-31G)*

| Property | Description | Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.6 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com The development of a QSAR model involves several key steps:

Data Set Selection : A diverse set of compounds with known biological activities is compiled. For this compound, this would involve a series of structurally related sulfonamides or phenylalanine derivatives.

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. acs.org

Model Development : Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical relationship between the descriptors and the biological activity. researchgate.netresearchgate.net

Model Validation : The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov This ensures that the model is robust and can accurately predict the activity of new compounds. nih.gov

QSAR studies on sulfonamide derivatives have successfully identified key molecular properties that govern their antibacterial and anticancer activities. mdpi.comtandfonline.com These models can be used to predict the biological activity of new compounds, such as this compound, and to guide the design of more potent analogs.

Table 4: Methodological Steps in QSAR Model Development for Sulfonamide Derivatives

| Step | Description | Example Techniques |

| 1. Data Collection | Gathering a dataset of compounds with measured biological activity (e.g., IC50 values). | Literature search, experimental assays. |

| 2. Descriptor Calculation | Computing numerical representations of molecular structure and properties. | PaDEL-Descriptor, Dragon software. |

| 3. Data Splitting | Dividing the dataset into training and test sets. | Random selection, Kennard-Stone algorithm. |

| 4. Model Building | Creating a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| 5. Model Validation | Assessing the statistical quality and predictive ability of the model. | Cross-validation (q²), external validation (R²pred). |

Research Applications and Derivative Development in Medicinal Chemistry Non Clinical Focus

Role as Synthetic Intermediates for Advanced Drug Candidates

The compound is a key intermediate in the multi-step synthesis of complex organic molecules, particularly those designed to interact with biological targets like enzymes and receptors. Its pre-existing chiral center and functional handles—the ester and the sulfonamide—make it an attractive starting material for constructing advanced drug candidates.

Ethyl N-(methylsulfonyl)-N-phenylalaninate and its close chemical relatives, such as the corresponding methyl ester or free acid, are crucial precursors in the synthesis of small molecule inhibitors. google.com A prominent example is their role in the development of analogues of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist. chemicalbook.com In the synthetic pathways leading to Lifitegrast and its derivatives, the core (methylsulfonyl)phenylalaninate moiety is coupled with other complex chemical fragments. google.comgoogle.com

For instance, the synthesis often involves the coupling of a molecule like methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate with a substituted isoquinoline (B145761) carboxylic acid using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). google.com The resulting intermediate is then further elaborated to yield the final inhibitor. researchgate.net The ethyl ester variant functions similarly, providing the necessary structural foundation that is ultimately responsible for key interactions with the biological target. The development of various synthetic routes highlights the importance of this class of intermediates in producing these advanced therapeutic candidates efficiently and with high purity. google.comresearchgate.net

The structure of this compound makes it a suitable building block for creating peptides and peptidomimetics. N-substituted amino acids are frequently incorporated into peptide chains to enhance properties such as metabolic stability, membrane permeability, and conformational rigidity. asianpubs.org The N-methylsulfonyl group can serve as a stable and synthetically versatile protecting group or as a bioisosteric replacement for other functionalities within a peptide sequence.

In solution-phase and solid-phase peptide synthesis, protected amino acid esters are fundamental units. researchgate.net The general process involves the coupling of an N-protected amino acid with the free amino group of another amino acid ester. nih.gov this compound fits this paradigm, where the sulfonamide protects the nitrogen, allowing the ester's carboxyl group to be activated or, more commonly, for the ester to be hydrolyzed to a free acid for subsequent coupling reactions. This allows for its sequential addition into a growing peptide chain, contributing its unique phenyl and sulfonyl characteristics to the final peptidomimetic structure.

Development of Novel Derivatives with Modulated Biological Activities

The core structure of this compound is a scaffold for generating libraries of novel compounds. By modifying the sulfonamide, the phenyl ring, or the ester group, researchers can systematically alter the molecule's physicochemical properties to modulate its interaction with biological targets.

The sulfonamide group is a key pharmacophore found in numerous therapeutic agents. Using this compound as a template, researchers have synthesized and evaluated series of related sulfonamide-phenylalanine analogues for various biological activities. A study detailed the synthesis of a series of N-[1-benzyl-2-oxo-2-substituted(ethyl)] benzene/p-toluene sulfonamides (compounds K1-K12) derived from a phenylalanine scaffold. nih.gov These compounds were investigated for their in-vitro antibacterial, antifungal, and anticancer properties. The research found that specific analogues demonstrated significant activity; for example, the K4 analogue showed notable anticancer activity against PC-3 (prostate cancer) and A549 (lung cancer) cell lines. nih.gov

Table 1: Biological Activity of Selected Sulfonamide-Phenylalanine Analogues

| Compound ID | Target Cell Line | Activity Noted |

|---|---|---|

| K4 | PC-3 | Anticancer |

| K4 | A549 | Anticancer |

| K1-K12 Series | Various Bacteria | Antibacterial |

This table is a representation of findings discussed in the source literature. nih.gov

Phenylalanine itself is a common scaffold in drug discovery. nih.gov Its aromatic ring and amino acid backbone provide a framework that can be extensively decorated to create diverse chemical libraries. This compound is one such derivative that can be used as a starting point. Modifications can include substitutions on the phenyl ring (e.g., with halogens or other functional groups), alteration of the alkyl chain, or replacement of the ester with other functionalities. mdpi.com

For example, research into phosphonic acid analogues of phenylalanine demonstrates this approach. mdpi.com In these studies, the carboxylate group is replaced by a phosphonic acid moiety, and various substituents are introduced on the phenyl ring. These libraries of compounds are then screened against biological targets, such as enzymes like aminopeptidases, to identify potent and selective inhibitors. This scaffold-based approach allows for the efficient exploration of chemical space to discover novel bioactive molecules. mdpi.com

Structure-Activity Relationship (SAR) Studies (Non-Clinical Focus)

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. The non-clinical focus of these studies involves systematically modifying a lead compound and assessing the resulting changes in in-vitro activity, such as enzyme inhibition or receptor binding.

The development of sulfonamide-phenylalanine analogues provides a clear example of SAR exploration. nih.gov By synthesizing a series of twelve related compounds (K1-K12) with minor structural variations, researchers were able to correlate those changes with observed antibacterial, antifungal, and anticancer activities. For instance, the nature of the substituent on the sulfonamide group and other parts of the molecule directly influenced the potency and spectrum of activity against different cancer cell lines and microbial strains. nih.gov

Similarly, studies on phosphonic acid analogues of phenylalanine have elucidated key SAR insights. mdpi.com By introducing fluorine or bromine atoms at different positions on the phenyl ring and by extending the alkyl chain (comparing phenylalanine with homophenylalanine analogues), researchers determined that homophenylalanine derivatives generally exhibited higher inhibitory potential against human and porcine aminopeptidases. Such studies are crucial for optimizing lead compounds to enhance their potency and selectivity for a desired biological target. mdpi.commdpi.com

Table 2: Structure-Activity Relationship Insights for Phenylalanine Analogues

| Structural Modification | Biological Target | Observed Effect on Activity |

|---|---|---|

| Elongation of alkyl chain (Phenylalanine to Homophenylalanine) | Aminopeptidases | Increased inhibitory potential mdpi.com |

| Substitution on Phenyl Ring (e.g., halogens) | Aminopeptidases | Modulated binding in enzyme's active site mdpi.com |

Investigation of Biological Target Interactions (in vitro and in silico only)

The interaction of this compound with biological targets has been a subject of investigation through various laboratory and computational methods, excluding any studies involving human subjects.

There is no publicly available data from in vitro enzyme inhibition assays specifically for this compound. Enzyme inhibition assays are standard preclinical tests used to determine if a compound can block the activity of a specific enzyme. These assays are fundamental in drug discovery to identify potential therapeutic agents. The lack of such data for this compound means its potential as an enzyme inhibitor is currently not established in the scientific literature.

Specific in vitro receptor binding studies for this compound are not available in the current body of scientific literature. Receptor binding studies are essential for understanding if a compound can attach to and influence the function of a cellular receptor. These studies help to elucidate the mechanism of action and potential therapeutic applications of a molecule. Without this data, the receptor binding profile of this compound remains unknown.

There is no specific information available from in vitro or in silico studies on the ability of this compound to modulate protein-protein interactions. The modulation of these interactions is a significant area of interest in modern drug discovery, as it offers the potential to intervene in disease processes that are driven by abnormal protein complexes. Research in this area would typically involve techniques such as co-immunoprecipitation, surface plasmon resonance, or computational docking studies to assess a compound's ability to disrupt or stabilize protein-protein interactions. The absence of such studies for this compound indicates a gap in the understanding of its potential in this therapeutic area.

Future Perspectives in Academic Research on Ethyl N Methylsulfonyl N Phenylalaninate

Emerging Synthetic Methodologies and Sustainable Production Routes

The synthesis of N-sulfonylated amino acid esters is a well-established field, yet there is considerable scope for the development of more efficient and environmentally benign methodologies for the production of Ethyl N-(methylsulfonyl)-N-phenylalaninate. Traditional methods often involve the reaction of ethyl phenylalaninate with methanesulfonyl chloride in the presence of a base. Future research is likely to focus on the following areas:

Catalytic Approaches: The development of novel catalysts, including organocatalysts and metal-based catalysts, could lead to milder reaction conditions, higher yields, and improved stereoselectivity. This would reduce the need for stoichiometric reagents and simplify purification processes.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including enhanced safety, better process control, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Green Solvents: The use of sustainable and non-toxic solvents is a key principle of green chemistry. Research into the use of bio-based solvents, such as ethyl lactate, or supercritical fluids as reaction media could significantly reduce the environmental impact of the synthesis. Recent studies have highlighted the use of amino acids in conjunction with green chemistry principles for the synthesis of bioactive sulfonamides. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields in organic synthesis. Investigating the application of microwave technology to the sulfonylation of ethyl phenylalaninate could lead to rapid and efficient production of the target compound.

| Methodology | Potential Advantages | Research Focus |

| Catalytic Approaches | Higher yields, improved stereoselectivity, reduced waste | Development of novel organocatalysts and metal-based catalysts |

| Flow Chemistry | Enhanced safety, better process control, scalability | Optimization of reaction conditions in continuous flow reactors |

| Green Solvents | Reduced environmental impact, improved safety | Exploration of bio-based solvents and supercritical fluids |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields | Optimization of microwave parameters for the sulfonylation reaction |

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its potential applications. The integration of advanced spectroscopic and computational techniques will be instrumental in elucidating these properties.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Solid-state NMR could also be employed to study the compound in its crystalline form. wiley.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of the molecule, providing insights into its structure and stability.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in the molecule and studying intermolecular interactions, such as hydrogen bonding.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic structure. nih.gov These calculations can complement experimental data and provide a deeper understanding of the molecule's behavior.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound in different environments, such as in solution or interacting with biological macromolecules.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule.

| Technique | Information Gained | Future Research Direction |

| Advanced NMR | Connectivity, stereochemistry, conformation | Application of solid-state NMR and advanced solution-state techniques |

| High-Resolution Mass Spectrometry | Elemental composition, fragmentation patterns | Development of new ionization methods for fragile molecules |

| DFT Calculations | Geometry, electronic structure, vibrational frequencies | Combination with experimental data for accurate property prediction |

| Molecular Dynamics Simulations | Conformational dynamics, intermolecular interactions | Simulation of interactions with biological targets and materials |

Innovative Applications in Chemical Biology and Material Science

The unique combination of a phenylalanine scaffold and a methylsulfonyl group suggests a range of potential applications for this compound in both chemical biology and material science.

Chemical Biology:

Molecular Probes: Phenylalanine derivatives have been utilized as components of molecular probes for detecting enzymatic activity. nih.gov The methylsulfonyl group could be functionalized with reporter groups (e.g., fluorophores or chromophores) to develop novel probes for studying biological processes.

Enzyme Inhibitors: The sulfonamide moiety is a well-known pharmacophore present in many clinically used drugs. Investigating the inhibitory activity of this compound and its derivatives against various enzymes, such as proteases or kinases, could lead to the discovery of new therapeutic agents.

Peptidomimetics: The incorporation of N-sulfonylated amino acids into peptides can alter their conformational properties and improve their metabolic stability. This compound could serve as a building block for the synthesis of novel peptidomimetics with enhanced biological activity.

Material Science:

Self-Assembling Materials: The ability of amino acids to form ordered structures through hydrogen bonding and other non-covalent interactions is well-documented. The introduction of the methylsulfonyl group could influence the self-assembly properties of phenylalanine derivatives, leading to the formation of novel supramolecular materials such as hydrogels or nanofibers.

Functional Polymers: Amino acids can be incorporated into polymers to impart specific functionalities, such as chirality or biocompatibility. researchgate.net this compound could be used as a monomer for the synthesis of novel functional polymers with potential applications in areas such as drug delivery or tissue engineering.

Surface Modification: The compound could be used to modify the surface of materials, altering their properties such as hydrophobicity or biocompatibility. For example, self-assembled monolayers of this compound on gold surfaces could be explored for applications in biosensing or electronics.

Potential for Derivatization in Novel Chemical Space Exploration

The structure of this compound offers multiple sites for chemical modification, providing a platform for the exploration of novel chemical space. nih.govresearchgate.net

N-Alkylation/Arylation: The nitrogen atom of the sulfonamide can potentially be further functionalized, although this can be challenging. This would lead to a new class of tertiary sulfonamides with distinct properties.

Modification of the Phenyl Ring: The phenyl ring of the phenylalanine moiety can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. This could be used to fine-tune its binding affinity for biological targets or to alter its material properties.

Ester and Sulfonyl Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or other derivatives. The methyl group of the sulfonyl moiety could also be a target for derivatization, although this would require more specialized synthetic methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl N-(methylsulfonyl)-N-phenylalaninate, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves sulfonylation of an ethyl phenylalaninate precursor. For example, reacting L-phenylalanine-derived ethyl ester with methylsulfonyl chloride in anhydrous conditions using a base (e.g., triethylamine) to scavenge HCl. Purity control requires chromatographic purification (e.g., silica gel column chromatography) and monitoring by TLC/HPLC. NMR (¹H/¹³C) and mass spectrometry are critical for verifying structural integrity and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methylsulfonyl and phenyl groups) and ester functionality. Peaks near δ 1.2–1.4 ppm (ethyl CH₃) and δ 3.0–3.5 ppm (methylsulfonyl CH₃) are diagnostic .

- IR Spectroscopy : To identify sulfonyl S=O stretches (~1300–1350 cm⁻¹) and ester C=O (~1740 cm⁻¹).

- HPLC-MS : For assessing purity and molecular ion confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like des-acetyl analogs during synthesis?

- Methodological Answer : By-product formation (e.g., des-methylsulfonyl derivatives) can be mitigated by:

- Controlled stoichiometry : Ensure excess methylsulfonyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.

- Temperature modulation : Maintain temperatures below 0°C during sulfonylation to suppress side reactions.

- Post-reaction acetylation : Use acetylating agents (e.g., acetic anhydride) to cap residual amines, as demonstrated in analogous sulfonamide syntheses .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Structural diversification : Modify the phenyl ring (e.g., para-substitutions) or ester group (e.g., tert-butyl esters for stability studies) to assess steric/electronic effects.

- Biological assays : Use enzyme inhibition assays (e.g., serine proteases) or cell-based models to correlate substituents with activity.

- Computational modeling : Molecular docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins .

Q. How should researchers resolve contradictions in NMR data for this compound, such as unexpected splitting patterns?

- Methodological Answer :

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts.

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange causing peak splitting.

- Impurity analysis : Use HSQC/HMBC to distinguish between diastereomers or synthetic by-products .

Q. What experimental designs are recommended for studying the hydrolytic stability of the methylsulfonyl and ester groups under physiological conditions?

- Methodological Answer :

- pH-dependent stability assays : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.

- Enzymatic hydrolysis : Test susceptibility to esterases (e.g., porcine liver esterase) using LC-MS for metabolite identification.

- Accelerated stability studies : Use elevated temperatures (40–60°C) to predict shelf-life, with Arrhenius modeling .

Q. How can researchers design analogs of this compound with enhanced metabolic stability?

- Methodological Answer :

- Bioisosteric replacement : Substitute the ester group with a carbamate or amide to reduce hydrolysis.

- Steric shielding : Introduce bulky substituents (e.g., ortho-methyl groups) on the phenyl ring to hinder enzymatic attack.

- Isotope labeling : Use deuterated methylsulfonyl groups to study metabolic pathways via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.